2-Vinylanthraquinone

Descripción general

Descripción

2-Vinylanthraquinone is an organic compound with the molecular formula C16H10O2. It is a derivative of anthraquinone, featuring a vinyl group attached to the anthraquinone core. This compound is known for its applications in various fields, including materials science, organic electronics, and as a precursor for polymer synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Vinylanthraquinone can be synthesized through several methods. One common approach involves the reaction of anthraquinone with acetylene in the presence of a catalyst. Another method includes the vinylation of anthraquinone using vinyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale vinylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 2-Vinylanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to a variety of functionalized anthraquinones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Electrochemical Energy Storage

2-Vinylanthraquinone has been extensively studied for its applications in energy storage systems, particularly in batteries:

- Poly(vinylanthraquinone) has shown promise as an anode material in rechargeable polymer-air batteries. Research indicates that it undergoes reversible electrode reactions, which are crucial for efficient energy storage and release. A study reported a reversible reaction at vs. Ag/AgCl in aqueous electrolytes, demonstrating its viability as an active material for high-density energy systems .

Polymer Synthesis

The compound is also a key monomer in the synthesis of various polymers:

- Radiation-Induced Polymerization : this compound can be polymerized using radiation-induced initiation methods in solvents like dimethyl sulfoxide (DMSO) and dichloromethane. This process allows for the creation of redox-active polymers that can be utilized in electrochemical applications .

- Electroactive Polymers : The synthesis of poly(anthraquinones) from this compound has been explored for applications in electrochemical sensors and energy storage devices. These polymers exhibit excellent conductivity and stability, making them suitable for various electronic applications .

Environmental Applications

This compound derivatives have been employed in environmental remediation processes:

- Adsorption Technologies : Sulphonated forms of this compound have been utilized in the selective removal of heavy metals, such as silver, from aqueous solutions through adsorption processes. This application is particularly relevant for wastewater treatment and environmental protection .

Case Study 1: Poly(vinylanthraquinone) in Batteries

A research study demonstrated the effectiveness of poly(vinylanthraquinone) as an anode material in lithium-organic batteries. The polymer's electrochemical properties were characterized, showing high capacity retention and cycling stability over numerous charge-discharge cycles.

| Parameter | Value |

|---|---|

| Initial Capacity | 350 mAh/g |

| Cycle Stability | Retained >90% after 100 cycles |

| Voltage Range | -0.82 V to +0.5 V |

Case Study 2: Environmental Remediation

In another study, sulphonated this compound was tested for its ability to remove silver ions from nitrate solutions. The results indicated a high adsorption capacity, making it a viable option for treating industrial effluents.

| Parameter | Value |

|---|---|

| Initial Silver Concentration | 100 mg/L |

| Final Silver Concentration | <1 mg/L |

| Adsorption Efficiency | >99% |

Mecanismo De Acción

The mechanism of action of 2-vinylanthraquinone involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its redox properties also allow it to participate in electron transfer reactions, which can generate reactive oxygen species and induce oxidative stress in cells .

Comparación Con Compuestos Similares

Anthraquinone: The parent compound, widely used in dyes and pigments.

2-Ethynylanthraquinone: Similar in structure but with an ethynyl group instead of a vinyl group.

Poly(2-vinylanthraquinone): A polymeric form used in energy storage applications .

Uniqueness: this compound stands out due to its unique combination of a vinyl group with the anthraquinone core, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific redox characteristics .

Actividad Biológica

2-Vinylanthraquinone (2-VAQ) is an anthraquinone derivative that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of 2-VAQ, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

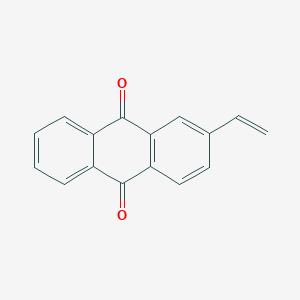

This compound can be synthesized through several methods, including Stille coupling reactions from 2-aminoanthraquinone. This compound features a vinyl group that enhances its reactivity and biological properties compared to other anthraquinones. The structure of 2-VAQ is shown below:

Anticancer Properties

Numerous studies have investigated the anticancer properties of 2-VAQ. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that 2-VAQ exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

2-VAQ has also been tested for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Research Findings : In vitro tests showed that 2-VAQ inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .

Photodynamic Therapy

The compound's ability to generate singlet oxygen upon light activation suggests its application in photodynamic therapy (PDT). This technique utilizes light-sensitive compounds to produce cytotoxic species that selectively kill cancer cells.

- Mechanism : Upon irradiation with light, 2-VAQ undergoes photochemical reactions leading to the production of singlet oxygen, which can induce cell death in tumor cells .

Applications in Environmental Science

In addition to its biological activities, 2-VAQ is utilized in environmental applications, particularly for the removal of pollutants from water. Its ability to form complexes with heavy metals enhances its effectiveness as an adsorbent material.

- Adsorption Studies : Research has shown that sulphonated derivatives of this compound can selectively remove silver ions from nitrate solutions, demonstrating its potential for wastewater treatment .

Summary of Biological Activities

| Activity | Effect | IC50/Concentration |

|---|---|---|

| Anticancer | Inhibition of HepG2 cell proliferation | 15 µM |

| Antimicrobial | Inhibition of Staphylococcus aureus growth | 20 µg/mL |

| Photodynamic Therapy | Generation of singlet oxygen | - |

| Environmental Adsorption | Removal of silver ions | - |

Propiedades

IUPAC Name |

2-ethenylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUOAIZDKROQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Vinylanthraquinone function as an anode material in rechargeable batteries?

A1: this compound exhibits reversible redox activity at a specific potential (-0.82 V vs Ag/AgCl) when coated on current collectors and immersed in an aqueous electrolyte []. This redox behavior involves the anthraquinone pendants within the polymer layer, which undergo electrochemical reactions, accepting and donating electrons during charging and discharging cycles []. The process is facilitated by electrolyte cations that neutralize the charge, ensuring efficient electron transfer []. Notably, the polymer layer remains stable and adhered to the current collector throughout the process, highlighting its suitability for repeated charge-discharge cycles [].

Q2: Can you explain the significance of this compound's electrochemical activity in non-solvent environments?

A2: The ability of poly(this compound) to undergo reversible electrochemical reactions in an aqueous electrolyte, despite water being a non-solvent for the anthraquinone pendant groups, is significant []. This characteristic suggests that the anthraquinone moieties within the polymer structure are accessible for electron transfer even in environments where the polymer itself is not fully dissolved []. This property expands the potential applications of this compound in electrochemical systems, particularly in aqueous-based battery technologies [].

Q3: How does the incorporation of this compound into microgels influence their properties?

A3: Integrating this compound into microgels introduces multi-responsive characteristics, including thermo-sensitivity and redox-activated self-regulating color, size, and fluorescent properties []. This responsiveness stems from the hydrophobic nature of this compound, leading to the formation of internal phase-separated hydrophobic nanodomains within the microgel structure []. These nanodomains contribute to the unique properties observed, making them promising materials for applications like drug delivery and sensing [].

Q4: What is the impact of copolymerization on this compound's properties and potential applications?

A4: Copolymerizing this compound with other monomers like styrene and divinylbenzene allows for fine-tuning of its properties, such as ion exchange capacity, redox capacity, swelling behavior, and reaction kinetics []. This customization is crucial for tailoring the material for specific applications. By controlling the copolymer composition, researchers can optimize properties like the redox potential and the position of the carbonyl band in the infrared spectrum, directly impacting its performance in applications like redox resins [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.